molecular formula C21H19N3O3 B2662670 benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate CAS No. 921547-39-9

benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

Cat. No.: B2662670
CAS No.: 921547-39-9
M. Wt: 361.401
InChI Key: HBXOUQKZVRMVPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a hybrid heterocyclic compound featuring an indole core fused with a 1,3,4-oxadiazole ring. The oxadiazole moiety is substituted with an ethyl group at the 5-position, while the indole nitrogen is linked to a benzyl acetate ester via an acetoxy spacer. This structure combines pharmacophoric elements (indole and oxadiazole) known for diverse bioactivities, including anticancer and antimicrobial properties .

Properties

IUPAC Name

benzyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-2-19-22-23-21(27-19)18-12-16-10-6-7-11-17(16)24(18)13-20(25)26-14-15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXOUQKZVRMVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing both indole and oxadiazole rings exhibit promising anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate can effectively target specific pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. The presence of both indole and oxadiazole moieties enhances its ability to penetrate microbial membranes, disrupting cellular functions .

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of Indole Derivative : Starting from readily available indole derivatives.
  • Oxadiazole Synthesis : Utilizing hydrazine or related compounds to form the oxadiazole ring.
  • Acetate Formation : The final step involves esterification with benzyl acetate or related reagents.

Case Study 1: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various derivatives of this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values in the low micromolar range .

Case Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The results showed a marked reduction in paw edema and inflammatory markers after administration of the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate involves its interaction with specific molecular targets within cells. It is believed to inhibit the function of certain enzymes or proteins that are essential for cancer cell growth and proliferation . The exact molecular pathways involved are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole-Indole Hybrids

Key structural variations among analogs include:

  • Substituents on the oxadiazole ring :
    • The target compound’s 5-ethyl group contrasts with thiol (-SH) in 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol and phenyl in ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate .
    • Electronic and steric effects: Ethyl (electron-donating) vs. phenyl (electron-withdrawing) or thiol (polarizable) groups influence reactivity and binding interactions .
  • Indole substitution patterns :

    • The target compound’s indole is substituted at the 1-position with an acetoxy-benzyl group, whereas analogs like 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides feature 3-position indole linkages to oxadiazole via methyl-thio bridges .
  • Ester groups :

    • The benzyl acetate ester in the target compound differs from ethyl esters (e.g., ’s ethyl 2-(5-phenyl-oxadiazolylsulfanyl)acetate), affecting lipophilicity and metabolic stability .

Data Tables

Table 2. Electronic Effects of Oxadiazole Substituents

Substituent Electronic Nature Impact on Reactivity
Ethyl Electron-donating Enhances nucleophilicity of oxadiazole
Phenyl Electron-withdrawing Increases electrophilic character
Thiol Polarizable Facilitates redox-mediated interactions

Biological Activity

Benzyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes an indole moiety and an oxadiazole ring. The molecular formula is C21H22N4O2C_{21}H_{22}N_4O_2, with a molecular weight of approximately 362.43 g/mol. The structural representation is critical in understanding its biological interactions.

Anticancer Properties

Research has shown that compounds containing the oxadiazole and indole structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The oxadiazole ring has been associated with the inhibition of certain kinases involved in cancer cell proliferation. Studies indicate that similar compounds can induce apoptosis in various cancer cell lines by activating intrinsic pathways that lead to programmed cell death .
  • Case Study : A study demonstrated that derivatives of oxadiazoles showed cytotoxicity against human glioblastoma cells with IC50 values ranging from 10 to 30 µM. This suggests that this compound may also exhibit similar or enhanced efficacy against specific cancer types .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored:

  • In vitro Studies : Compounds with similar structural features have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, certain oxadiazole derivatives exhibited significant antibacterial activity, suggesting a possible application for this compound in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureActivity Implication
Oxadiazole Ring Enhances anticancer activity by interacting with kinase pathways
Indole Moiety Contributes to apoptosis induction in cancer cells
Benzyl Group May increase lipophilicity and cellular uptake

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 1,3,4-oxadiazole moiety into indole-based scaffolds?

  • Methodology : The 1,3,4-oxadiazole ring can be synthesized via cyclization of hydrazides with carbon disulfide under basic conditions. For example, 2-(1H-indol-3-yl)acetohydrazide reacts with CS₂ and KOH in ethanol under reflux to form 5-substituted-1,3,4-oxadiazole-2-thiol derivatives . Alternatively, microwave-assisted cyclization using acetic anhydride or other dehydrating agents can improve yield and reduce reaction time .
  • Key Data : Hydrazide precursors (e.g., 2-(1H-indol-3-yl)acetohydrazide) yield oxadiazole derivatives with ~70–85% efficiency under optimized reflux conditions .

Q. How can the purity and structure of this compound be validated after synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns on the indole and oxadiazole rings. For example, the ethyl group on the oxadiazole appears as a triplet (δ ~1.3 ppm) and quartet (δ ~2.5 ppm) in 1H NMR .
  • FTIR : Look for characteristic peaks, such as C=O stretching (~1740 cm⁻¹ for the acetate ester) and C=N/C-O vibrations (~1600–1650 cm⁻¹) in the oxadiazole ring .
  • HPLC-MS : Ensure >95% purity and confirm molecular ion peaks (e.g., [M+H]+ at m/z 367.1 for the target compound) .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodology : Polar aprotic solvents like DMF or DMSO are effective for dissolving the compound, while mixtures of ethyl acetate and n-hexane (e.g., 3:7 v/v) are suitable for column chromatography purification . Recrystallization from ethanol or DMF/acetic acid (1:1) yields high-purity crystals .

Advanced Research Questions

Q. How does the electronic nature of the 5-ethyl-1,3,4-oxadiazole group influence the compound’s reactivity in biological systems?

  • Methodology : Computational studies (DFT) reveal that the electron-withdrawing oxadiazole ring enhances electrophilicity at the indole C3 position, facilitating interactions with nucleophilic residues in enzymes or DNA. X-ray crystallography (e.g., SHELXL refinement) shows π-electron delocalization in the oxadiazole ring, with bond lengths (C=N: ~1.28 Å, C-O: ~1.36 Å) supporting resonance stabilization .
  • Experimental Validation : Compare bioactivity of derivatives with electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -NO₂) substituents on the oxadiazole ring .

Q. What mechanisms underlie the compound’s interaction with DNA or proteins?

  • Methodology :

  • DNA Binding : UV-Vis titration and fluorescence quenching assays demonstrate groove-binding interactions, supported by viscosity measurements. For example, Cu²+ complexes of similar oxadiazole-indole derivatives show strong binding to CT-DNA (Kₐ ~10⁵ M⁻¹) .
  • Enzyme Inhibition : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the oxadiazole ring and active-site residues (e.g., His87 in topoisomerase II). Competitive inhibition assays (IC₅₀ ~2–5 µM) validate these interactions .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Methodology :

  • Microwave Synthesis : Reduces reaction time from 6 h to 30 min, improving yield from 70% to 88% for analogous oxadiazole-indole adducts .
  • Catalytic Optimization : Use of Pd/C or nano-catalysts in coupling reactions minimizes side products (e.g., over-oxidation of indole) .
    • Data Contradiction : Conventional reflux yields higher purity (>97%) but lower scalability compared to microwave methods (~95% purity) .

Q. What analytical approaches resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability.
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to identify degradation products that may interfere with activity measurements .
    • Case Study : A Cu²+ complex showed IC₅₀ = 1.2 µM against HCT-15 cells in one study but 2.8 µM in another due to differences in serum content during incubation .

Stability and Degradation

Q. Under what conditions does the benzyl ester group undergo hydrolysis?

  • Methodology : Hydrolysis kinetics can be monitored via HPLC. The ester is stable in neutral buffers (t₁/₂ > 48 h) but degrades rapidly under alkaline conditions (pH > 10, t₁/₂ ~2 h) or in the presence of esterases .
  • Mitigation : Store the compound in anhydrous DMSO at –20°C to prevent hydrolysis .

Experimental Design Recommendations

  • Control Groups : Include analogs lacking the oxadiazole ring to isolate its pharmacological contribution .
  • Positive Controls : Use established inhibitors (e.g., doxorubicin for cytotoxicity assays) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.